2-Bromo-6-butoxynaphthalene
Overview
Description
2-Bromo-6-butoxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their chemical properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of 2-Bromo-6-butoxynaphthalene.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives often involves halogenation reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, where a CuBr2-mediated multi-step reaction is employed . Similarly, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene is achieved using Dakin's oxidation and Claisen rearrangement, starting from 1-methoxynaphthalene . These methods suggest that the synthesis of 2-Bromo-6-butoxynaphthalene could potentially be carried out through similar halogenation strategies, possibly involving the use of brominating agents like CuBr2 or direct bromination of a suitably substituted naphthalene precursor.
Molecular Structure Analysis
The molecular structure of brominated naphthalenes can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Density Functional Theory (DFT) calculations can provide theoretical insights into the vibrational modes, molecular geometry, and conformational stability of such compounds . These techniques could be applied to 2-Bromo-6-butoxynaphthalene to determine its molecular structure and stability.
Chemical Reactions Analysis
Brominated naphthalenes can undergo various chemical reactions, including further halogenation, as seen in the high-temperature bromination of 2-bromo-1,4-dihydro-1,4-ethenonaphthalene leading to rearranged tribromides . The reactivity of brominated naphthalenes towards nucleophiles is also of interest, as demonstrated by the use of 2-bromoacetyl-6-methoxynaphthalene in the fluorescent labelling of carboxylic acids for HPLC analysis . These studies suggest that 2-Bromo-6-butoxynaphthalene could participate in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes can be deduced from their spectroscopic data and computational studies. For instance, the HOMO-LUMO energy gap indicates the stability of the molecule, and the molecular electrostatic potential (MEP) can reveal reactive sites for electrophilic and nucleophilic attacks . The NBO analysis can provide information on charge delocalization within the molecule . These analyses can be applied to 2-Bromo-6-butoxynaphthalene to predict its reactivity and interactions with other chemical species.
Scientific Research Applications
- Summary of the Application : The Williamson Ether Synthesis is a method used to prepare ethers from alkyl halides and alcohols in the presence of a base. In this case, 2-Bromo-6-butoxynaphthalene can be used as the alkyl halide .
- Methods of Application or Experimental Procedures : The reaction involves the deprotonation of 2-naphthol with sodium hydroxide to form a naphthoxide ion. The electrophile, 1-bromobutane, is then added to the solution, and the SN2 reaction takes place to form 2-butoxynaphthalene .
- Results or Outcomes : The product, 2-butoxynaphthalene, is commonly used in the food industry as a flavoring agent due to its fruity taste similar to raspberry or strawberry .
- Summary of the Application : The SN2 reaction is a fundamental concept in introductory organic chemistry courses. In this case, 2-Bromo-6-butoxynaphthalene can be used in an updated methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile .
- Methods of Application or Experimental Procedures : The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
- Results or Outcomes : The product of this reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-butoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQRPRDWMYCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396566 | |
Record name | 2-bromo-6-butoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-butoxynaphthalene | |
CAS RN |
66217-20-7 | |
Record name | 2-bromo-6-butoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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